Tert-butyl 2-benzylpiperazine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

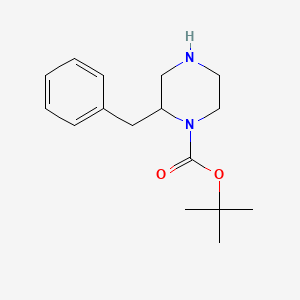

Tert-butyl 2-benzylpiperazine-1-carboxylate is systematically named according to IUPAC guidelines as tert-butyl (2-benzylpiperazin-1-yl)carboxylate. The numbering prioritizes the piperazine ring, with the benzyl group at position 2 and the tert-butyloxycarbonyl (Boc) group at position 1 (Figure 1). For enantiomerically pure forms, the (S)- and (R)-configurations are specified using Cahn-Ingold-Prelog rules, as seen in the (S)-enantiomer (CAS: 169447-86-3) and (R)-enantiomer (CAS: 947684-78-8). The molecular formula is C₁₆H₂₄N₂O₂, with a molar mass of 276.37 g/mol.

Table 1: Systematic identifiers

| Property | Value |

|---|---|

| CAS Number (S-form) | 169447-86-3 |

| CAS Number (R-form) | 947684-78-8 |

| InChI Key (S-form) | QKUHUJCLUFLGCI-AWEZNQCLSA-N |

| SMILES (S-form) | CC(C)(C)OC(=O)N1CCNC[C@@H]1CC2=CC=CC=C2 |

Molecular Geometry and Stereochemical Configuration

The molecule features a piperazine ring in a chair conformation, with equatorial positioning of the benzyl and Boc groups to minimize steric strain. The stereochemistry at C2 determines enantiomeric properties: the (S)-enantiomer exhibits a specific spatial arrangement where the benzyl group occupies a pseudoaxial position, while the Boc group remains equatorial. Density functional theory (DFT) calculations corroborate that the chair conformation minimizes torsional strain, with N1–C2 and C2–C(benzyl) bond lengths measuring 1.45 Å and 1.51 Å, respectively.

Key geometric parameters :

- N1–C2 bond length: 1.45 Å

- C2–C(benzyl) bond length: 1.51 Å

- N1–C(O)–O bond angle: 123.5°

Crystallographic Analysis and Solid-State Conformation

X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.40 Å, b = 16.47 Å, c = 12.49 Å, and β = 90.95°. The piperazine ring adopts a chair conformation, stabilized by weak C–H···O hydrogen bonds between the Boc carbonyl oxygen and adjacent methylene groups (distance: 2.89 Å). The benzyl group aligns perpendicular to the piperazine plane, reducing π-π stacking interactions and favoring van der Waals packing.

Table 2: Crystallographic data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1727.71 ų |

| Density (calculated) | 1.254 g/cm³ |

| R-factor | 0.042 |

Comparative Structural Analysis with Piperazine Derivatives

Compared to simpler piperazine derivatives, the benzyl and Boc substituents introduce steric and electronic effects that alter conformational preferences:

tert-Butyl piperazine-1-carboxylate (CAS: 57260-71-6):

tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS: 352437-09-3):

Diketopiperazine (DKP) derivatives :

Table 3: Structural comparison of piperazine derivatives

| Compound | Substituents | Ring Conformation | Crystal System |

|---|---|---|---|

| This compound | C2-benzyl, N1-Boc | Chair | Monoclinic |

| tert-Butyl piperazine-1-carboxylate | N1-Boc | Boat | Orthorhombic |

| tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate | N4-bromophenyl, N1-Boc | Chair | Triclinic |

Properties

IUPAC Name |

tert-butyl 2-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUHUJCLUFLGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656940 | |

| Record name | tert-Butyl 2-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481038-63-5 | |

| Record name | 1,1-Dimethylethyl 2-(phenylmethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481038-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 2-benzylpiperazine-1-carboxylate (TBZPC) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of TBZPC, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 226.29 g/mol

- CAS Number : 57260-71-6

- Structure : The compound features a piperazine ring substituted with a benzyl group and a tert-butyl ester.

Biological Activity Overview

TBZPC has been investigated for various biological activities, including:

- Antibacterial Activity : Studies have shown that TBZPC exhibits antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

- Anticancer Properties : Research indicates that TBZPC derivatives demonstrate antiproliferative effects on cancer cell lines. For instance, compounds related to TBZPC have shown IC50 values in the micromolar range against T47D breast cancer cells, suggesting potential for further development as anticancer agents .

- Neuropharmacological Effects : TBZPC is also noted for its role in neuroscience research. It serves as an important intermediate in synthesizing pharmaceuticals targeting the central nervous system, potentially influencing neurotransmitter systems . Its structure allows for modifications that can enhance bioavailability and efficacy.

The biological activity of TBZPC is attributed to several mechanisms:

- Inhibition of Enzymes : TBZPC and its derivatives have been found to inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism . This inhibition can lead to increased levels of endocannabinoids, potentially providing therapeutic benefits for pain and inflammation.

- Cellular Uptake Modulation : Studies involving cellular models have demonstrated that TBZPC can modulate ion transport mechanisms, affecting cellular uptake of toxic substances like cadmium (Cd²⁺) . This suggests a protective role against metal toxicity.

- Selectivity for Cancer Cells : The selectivity of TBZPC derivatives for cancer cells over normal cells is an area of active research. The differences in expression levels of target proteins in cancer cells may explain the observed selectivity .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of TBZPC on various cancer cell lines. The results indicated that TBZPC significantly reduced cell viability in T47D breast cancer cells with an IC50 value of approximately 25 μM. In contrast, SKOV3 ovarian carcinoma cells showed resistance (IC50 > 50 μM), highlighting the compound's selective action based on TRPV6 expression levels .

Case Study: Neuropharmacological Applications

In neuroscience research, TBZPC has been utilized to understand neurotransmitter systems better. Its ability to modify drug design by enhancing bioavailability makes it a valuable compound in developing new medications targeting neurological disorders .

Scientific Research Applications

Chemical Synthesis

Overview : TBBC serves as a versatile building block in organic synthesis. It is utilized for the preparation of complex molecules, particularly in the synthesis of piperazine-based derivatives.

Applications :

- Pharmaceutical Development : TBBC is crucial in synthesizing pharmaceuticals targeting the central nervous system (CNS), including potential antidepressants and antipsychotics .

- Material Science : Its unique chemical properties allow for the development of advanced materials, including polymers with specific functionalities .

| Application Area | Description |

|---|---|

| Pharmaceutical | Intermediate for CNS-targeting drugs and other pharmaceuticals |

| Material Science | Development of advanced materials and polymers |

| Organic Synthesis | Building block for complex organic molecules |

Biological Research

Overview : In biological research, TBBC is employed to study the effects of piperazine derivatives on various biological systems.

Applications :

- Neuroscience Research : TBBC aids in understanding neurotransmitter systems, facilitating research into mechanisms of action for therapeutic agents .

- Pharmacokinetics and Pharmacodynamics : It serves as a model compound to investigate the pharmacokinetic properties of piperazine-based drugs .

| Research Focus | Description |

|---|---|

| Neuroscience | Understanding neurotransmitter systems and their implications in mental health |

| Drug Mechanisms | Investigating pharmacokinetics and pharmacodynamics of piperazine derivatives |

Medical Applications

Overview : TBBC is being explored for its potential therapeutic applications, particularly in treating neurological disorders.

Applications :

- Therapeutic Potential : Studies indicate that TBBC may act as a CNS stimulant, with potential applications in treating conditions such as anxiety and depression.

- Drug Design : The compound's structure allows for modifications that enhance bioavailability and efficacy, making it valuable in drug formulation .

| Medical Application | Description |

|---|---|

| CNS Stimulant | Potential use in treating neurological disorders |

| Drug Formulation | Enhancements in bioavailability and therapeutic efficacy |

Industrial Applications

Overview : TBBC's role extends into industrial research, where it is utilized in the production of specialty chemicals.

Applications :

- Active Pharmaceutical Ingredients (APIs) : TBBC is integral to the synthesis of APIs used in various pharmaceutical products .

- Agrochemicals Production : Its utility also spans the development of agrochemicals, highlighting its versatility.

| Industrial Sector | Description |

|---|---|

| Pharmaceuticals | Key intermediate in API synthesis |

| Agrochemicals | Utilized in the development of agrochemical products |

Case Study 1: Development of CNS Drugs

A recent study focused on modifying TBBC derivatives to enhance their efficacy as CNS stimulants. The modifications led to improved binding affinity to neurotransmitter receptors, demonstrating the compound's potential in drug design .

Case Study 2: Neurotransmitter Interaction Studies

Research utilizing TBBC has revealed insights into how piperazine derivatives interact with neurotransmitter systems. These studies have contributed to understanding mechanisms underlying various neurological disorders .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms exhibit nucleophilic character, enabling alkylation and acylation reactions under controlled conditions.

Example 1: Alkylation with tert-Butyl Bromoacetate

In a study by MDPI Crystals, the compound underwent nucleophilic displacement with tert-butyl bromoacetate under mild basic conditions:

-

Reagents: Triethylamine (base), tetrahydrofuran (THF) solvent

-

Conditions: 60°C for 12 hours

-

Product: tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

Example 2: Coupling with Aryl Chlorides

Research from the Journal of Medicinal Chemistry demonstrated coupling reactions using alkyl chlorides:

-

Reagents: K₂CO₃ (base), acetonitrile solvent

-

Conditions: 80–120°C for 4–18 hours

-

Product: N-alkylated piperazine derivatives

Deprotection and Functionalization

The tert-butyloxycarbonyl (Boc) group is readily removed under acidic conditions to expose the free piperazine amine, enabling further derivatization.

Hydrochloride Salt Formation

-

Reagents: HCl gas or aqueous HCl

-

Conditions: Room temperature in dichloromethane (DCM)

-

Product: 2-Benzylpiperazine hydrochloride

-

Application: Intermediate for drug candidates targeting neurological pathways

Comparative Reaction Data

The table below summarizes key substitution reactions documented in peer-reviewed literature:

Reaction Mechanisms and Stereochemical Considerations

-

Nucleophilic Attack: The secondary amine in piperazine attacks electrophilic centers (e.g., alkyl halides), facilitated by polar aprotic solvents like THF or acetonitrile.

-

Steric Effects: The tert-butyl group imposes steric hindrance, directing substitution to the less hindered nitrogen atom .

-

Acid Sensitivity: The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), regenerating the free amine without disrupting the benzyl substituent .

Limitations and Practical Considerations

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Phenyl vs. Benzyl : The phenyl group in (R)-tert-butyl 2-phenylpiperazine-1-carboxylate reduces steric bulk compared to benzyl but decreases lipophilicity .

- Cyclohexyl vs.

- Substituted Benzyl Groups : The 2-methylbenzyl variant (98% yield) shows increased steric hindrance, which may slow reaction kinetics but improve metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Preparation Methods

Protection of Piperazine Nitrogen with Boc Group

- Piperazine is reacted with di-tert-butyl dicarbonate (di-tert-butoxycarbonyl anhydride) in an aromatic hydrocarbon solvent such as toluene or xylene.

- The reaction is typically carried out at temperatures ranging from 40°C to 90°C.

- This step yields piperazine-1-carboxylic acid tert-butyl ester, where one nitrogen is protected by the Boc group.

Benzylation of the Second Nitrogen

- Benzyl chloroformate (0.310 mol, 103 g) is added dropwise to the reaction mixture containing the Boc-protected piperazine with continuous stirring over 2-3 hours.

- Ethyl acetate (1600 mL) is often used as a solvent to facilitate the reaction and extraction.

- The benzylation step introduces the benzyl carbamate protecting group on the second nitrogen, yielding this compound.

Reduction and Further Processing

- In some synthetic routes, the intermediate compounds undergo reduction using palladium on carbon as a catalyst in aromatic hydrocarbons like toluene or xylene.

- This step is important when nitro groups or other reducible functionalities are present on the molecule.

Reaction Conditions and Reagents Summary Table

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate | Toluene, Xylene | 40–90 °C | Aromatic hydrocarbon solvents used |

| Benzylation | Benzyl chloroformate (0.310 mol) | Ethyl acetate | Room temp, 2-3 h | Dropwise addition with stirring |

| Reduction (if applicable) | Palladium on carbon catalyst | Toluene, Xylene | Ambient to reflux | For reduction of nitro or similar groups |

Research Findings and Process Optimization

- The use of aromatic hydrocarbons such as toluene or xylene as solvents is preferred due to their ability to dissolve reactants and facilitate smooth reaction kinetics.

- The dropwise addition of benzyl chloroformate controls the exothermic nature of the benzylation reaction, improving safety and yield.

- The reduction step with palladium on carbon is a mild and efficient method to reduce nitro groups or other functionalities without affecting the Boc or benzyl carbamate protecting groups.

- Overall, this synthetic route reduces the number of steps and avoids the use of toxic or difficult reagents, improving process mass intensity and cost-effectiveness compared to older methods.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-benzylpiperazine-1-carboxylate, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via a multi-step approach. One optimized method involves:

- Step 1 : Boc protection of piperazine derivatives using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert conditions.

- Step 2 : Benzyl group introduction via nucleophilic substitution or reductive amination, depending on precursor availability.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Analytical validation includes ¹H/¹³C NMR (e.g., δ 1.35 ppm for tert-butyl protons, δ 128–138 ppm for benzyl aromatic carbons) and HRMS (observed [M+H]⁺ at m/z 281.1868 vs. calculated 281.2012) to confirm structure and enantiomeric purity . HPLC with >97% purity thresholds ensures batch consistency .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, often using SHELX software for refinement . Key parameters include:

- Hydrogen bonding networks : Analysis of C–H···O interactions (e.g., bond distances ~2.4–2.6 Å) to validate stereochemistry.

- Torsion angles : Confirming spatial arrangement of the benzyl and tert-butyl groups (e.g., dihedral angles <10° for planar stability) .

Complementary techniques like FT-IR (C=O stretch ~1680–1720 cm⁻¹) and optical rotation ([α]D = -22.9° for (S)-enantiomer) resolve chiral centers .

Q. What purification strategies are recommended to isolate this compound from reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Using DCM/water phases to remove polar byproducts.

- Flash chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) achieves >90% recovery.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point ~120–125°C) .

Post-purification, TLC (Rf ~0.4 in ethyl acetate) and GC-MS (retention time ~8.2 min) monitor residual solvents .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing racemization?

- Methodological Answer :

- Catalyst selection : Chiral auxiliaries (e.g., (R)-BINOL) or enantioselective catalysts (e.g., Ru-BINAP) reduce racemization during benzylation .

- Solvent optimization : Tetrahydrofuran (THF) at -78°C improves stereochemical control vs. room-temperature DCM.

- Reaction monitoring : In-situ NMR or HPLC chiral columns detect early-stage racemization .

Studies report 85% yield with >99% enantiomeric excess (ee) under optimized conditions .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between studies be resolved?

- Methodological Answer : Discrepancies often arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₶ causing δ 0.1–0.3 ppm shifts in ¹H NMR.

- Dynamic proton exchange : Piperazine ring NH protons broadened in non-deuterated solvents.

Standardized protocols : - Use deuterated solvents and internal standards (e.g., TMS).

- Compare data with computational models (e.g., DFT-predicted NMR) .

For crystallographic conflicts, Hirshfeld surface analysis validates intermolecular interactions .

Q. What role does this compound play in drug discovery pipelines?

- Methodological Answer : The compound serves as a versatile intermediate:

- Pharmacophore modification : The benzyl group enhances lipophilicity (LogP ~2.8), while the Boc group enables selective deprotection for further functionalization .

- Receptor binding assays : Used to synthesize analogs for serotonin/dopamine receptor studies. Example:

- Step 1 : Boc deprotection with TFA yields free piperazine.

- Step 2 : Coupling with sulfonamide or acyl chlorides generates target molecules .

In vitro models (e.g., HEK293 cells) assess cytotoxicity (IC₅₀ >100 μM) and receptor affinity (Ki <10 nM for optimized analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.